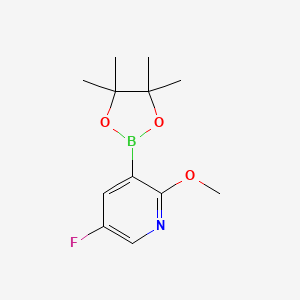

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Vue d'ensemble

Description

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the empirical formula C13H16BFN2O2 . It is a solid substance and is often used in industrial and scientific research .

Molecular Structure Analysis

The molecular weight of this compound is 262.09 . Its SMILES string isCC1(C)OB(OC1(C)C)c2c[nH]c3ncc(F)cc23 , which provides a textual representation of its molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds are often used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 262.09 and its CAS number is 1222533-84-7 .Applications De Recherche Scientifique

Medicine Synthesis

Compounds with similar structures have been used as intermediates in the synthesis of cholinergic drugs for treating gastrointestinal diseases .

Organic Synthesis

These types of compounds are often used as organic boron reagents in various organic synthesis processes .

Fine Chemicals Production

They can serve as important intermediates in the production of fine chemicals due to their reactivity and stability .

Borylation Reactions

They may be used for borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .

Hydroboration Reactions

These compounds can be involved in hydroboration of alkyl or aryl alkynes and alkenes .

C-C Bond Formation

They play a key role in C-C bond formation reactions in organic chemistry .

Safety and Hazards

The safety data sheet for this compound suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in these situations .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound donates a formally nucleophilic organic group from boron to palladium . This process is part of the overall reaction mechanism that involves the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathway affected by 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

As a boronic ester, it is known to have relatively stable properties, which can impact its bioavailability

Result of Action

The molecular and cellular effects of the action of 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester are the formation of new carbon-carbon bonds in organic compounds . This results in the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and fine chemicals .

Action Environment

The action, efficacy, and stability of 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environmental conditions, making the compound versatile in its applications .

Propriétés

IUPAC Name |

5-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(14)7-15-10(9)16-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOAKVBHCHKUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675309 | |

| Record name | 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

1083168-95-9 | |

| Record name | 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

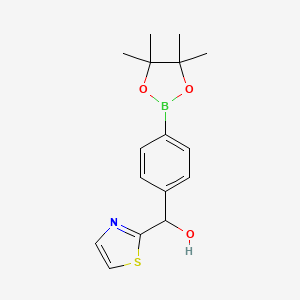

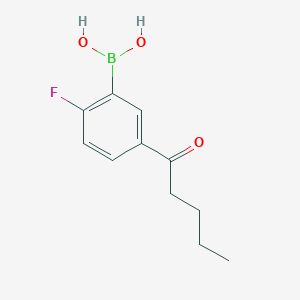

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393396.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393399.png)

![6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine](/img/structure/B1393400.png)

![3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol](/img/structure/B1393401.png)

![6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393407.png)

![(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr](/img/structure/B1393415.png)